molecular formula C7H7BrClFN2 B1524183 3-Bromo-4-fluoro-benzamidine hydrochloride CAS No. 929884-81-1

3-Bromo-4-fluoro-benzamidine hydrochloride

Cat. No. B1524183
CAS RN: 929884-81-1
M. Wt: 253.5 g/mol
InChI Key: JUBGLWYEKFVADT-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-benzamidine hydrochloride is a product used for proteomics research . Its molecular formula is C7H6BrFN2⋅HCl .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-fluoro-benzamidine hydrochloride is C7H6BrFN2⋅HCl . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, one bromine atom, one fluorine atom, two nitrogen atoms, and one chloride atom.

Scientific Research Applications

1. Antimicrobial and Antibiofilm Properties

A study on thiourea derivatives, including compounds related to 3-Bromo-4-fluoro-benzamidine hydrochloride, highlighted their potential in developing novel antimicrobial agents with antibiofilm properties. These compounds showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for biofilm formation (Limban, Marutescu, & Chifiriuc, 2011).

2. Inhibitory Effects on Histone Deacetylase

Research on synthetic benzamide derivatives, closely related to 3-Bromo-4-fluoro-benzamidine hydrochloride, revealed their inhibitory effects on histone deacetylase (HDA). One derivative, MS-27-275, demonstrated significant antitumor activity in various human tumor cell lines and inhibited tumor growth in vivo, suggesting a potential application in cancer therapy (Saito et al., 1999).

3. Application in Radiolabeling and Imaging

A study involving the synthesis of a 1,4-benzodiazepine-2-one using a fluorinated intermediate suggests applications in radiolabeling for imaging purposes. This research opens pathways for using similar fluorinated compounds, like 3-Bromo-4-fluoro-benzamidine hydrochloride, in diagnostic imaging and potentially in nuclear medicine (Johnströma, Stone-Elander, & Duelfer, 1994).

4. Corrosion Inhibition in Metals

A study on triazole Schiff bases, including a compound structurally related to 3-Bromo-4-fluoro-benzamidine hydrochloride, showed that these compounds can act as corrosion inhibitors on mild steel in acidic media. This suggests potential industrial applications in metal preservation and protection (Chaitra, Mohana, & Tandon, 2015).

5. Application in Organic Synthesis

Research into the synthesis of amantadine hydrochloride, an antiviral and anti-Parkinson drug, illustrates the utility of related benzamidine derivatives in organic synthesis. This indicates the potential use of 3-Bromo-4-fluoro-benzamidine hydrochloride in the synthesis of medically significant compounds (Vu et al., 2022).

Safety and Hazards

When handling 3-Bromo-4-fluoro-benzamidine hydrochloride, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

3-Bromo-4-fluoro-benzamidine hydrochloride is currently used for proteomics research . The future directions of this compound will likely depend on the results of ongoing and future research studies.

properties

IUPAC Name

3-bromo-4-fluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBGLWYEKFVADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696023
Record name 3-Bromo-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929884-81-1
Record name 3-Bromo-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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